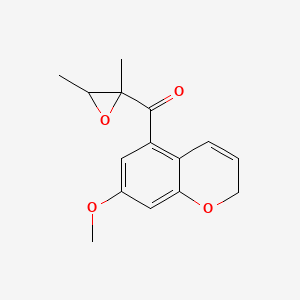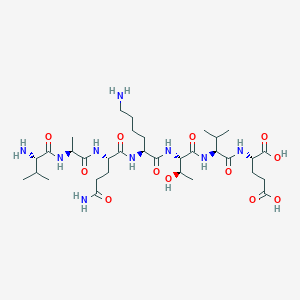![molecular formula C19H20N4O4S B12596847 Ethyl {5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}(cyano)acetate CAS No. 623551-18-8](/img/structure/B12596847.png)
Ethyl {5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}(cyano)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}(cyano)acetate is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of Ethyl {5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}(cyano)acetate typically involves multi-step reactions. One common method includes the reaction of ethyl cyanoacetate with substituted aryl amines under specific conditions. The reaction is often carried out in the presence of catalysts such as triethylamine and solvents like ethanol and dimethylformamide . The process may involve heating and stirring to ensure complete reaction and high yield.
Chemical Reactions Analysis
Ethyl {5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}(cyano)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into more reduced forms, often involving reagents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different nucleophiles.
Condensation: The active hydrogen on the cyano group allows it to participate in condensation reactions, forming various heterocyclic compounds.
Scientific Research Applications
Ethyl {5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}(cyano)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl {5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}(cyano)acetate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be related to the disruption of cellular pathways involved in cell proliferation .
Comparison with Similar Compounds
Ethyl {5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}(cyano)acetate can be compared with other thiazolidinone derivatives:
Thiazolidine-2,4-dione: Known for its antidiabetic properties, it differs in its core structure and specific biological activities.
Thiazolidin-4-one: This compound has a similar structure but varies in its substituents, leading to different biological activities.
Cyanoacetamide derivatives: These compounds share the cyano group and are used in similar synthetic applications but differ in their overall structure and reactivity.
Properties
CAS No. |
623551-18-8 |
|---|---|
Molecular Formula |
C19H20N4O4S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
ethyl 2-[5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate |
InChI |
InChI=1S/C19H20N4O4S/c1-4-23-17(25)16(28-18(23)15(10-20)19(26)27-5-2)11-21-13-6-8-14(9-7-13)22-12(3)24/h6-9,11,21H,4-5H2,1-3H3,(H,22,24) |
InChI Key |
RYAIHMVWLHVQGU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=CNC2=CC=C(C=C2)NC(=O)C)SC1=C(C#N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(Benzyloxy)phenoxy]-2-chlorobenzaldehyde](/img/structure/B12596777.png)

![2-([1,1'-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide](/img/structure/B12596812.png)
![Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B12596818.png)
![6-[(4-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12596830.png)


![(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B12596840.png)
![2,6-Dibromo-4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol](/img/structure/B12596844.png)




